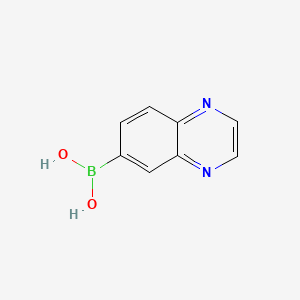

Quinoxalin-6-ylboronic acid

Description

Properties

IUPAC Name |

quinoxalin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONZXSTLZEBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=CN=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662803 | |

| Record name | Quinoxalin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852432-98-5 | |

| Record name | Quinoxalin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 852432-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoxalin 6 Ylboronic Acid and Its Derivatives

Classical and Contemporary Synthesis of Quinoxaline-Boronic Acid Scaffolds

The synthesis of quinoxaline-boronic acid scaffolds, including the target compound Quinoxalin-6-ylboronic acid, predominantly relies on the introduction of a boronic acid or boronic ester functionality onto a pre-formed quinoxaline (B1680401) ring. The most common and contemporary approach is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloquinoxaline, such as 6-bromoquinoxaline (B1268447) or 6-chloroquinoxaline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The general transformation can be represented as follows:

Scheme 1: General scheme for the Miyaura borylation of a 6-haloquinoxaline to form a quinoxaline-6-boronic acid pinacol (B44631) ester.

This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. A base, commonly potassium acetate (B1210297) (KOAc), is required to facilitate the transmetalation step. The resulting this compound pinacol ester is a stable, isolable intermediate that can be used directly in subsequent cross-coupling reactions or hydrolyzed under acidic or basic conditions to afford the corresponding this compound.

Classical methods for the synthesis of the quinoxaline core itself often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of a 6-substituted quinoxaline, a correspondingly substituted o-phenylenediamine would be required. However, the direct introduction of a boronic acid group via this condensation route is not straightforward due to the reactivity of the boronic acid moiety under the reaction conditions. Therefore, the post-functionalization of a haloquinoxaline via borylation remains the more prevalent and versatile strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a prime substrate for a variety of transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the elaboration of the quinoxaline scaffold and the synthesis of a diverse range of functionalized derivatives.

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is arguably the most important application of this compound. This palladium-catalyzed cross-coupling reaction involves the coupling of the organoboron compound with an organic halide or triflate in the presence of a base.

This compound can be coupled with a wide array of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides) and triflates to generate 6-aryl- and 6-heteroarylquinoxalines. The electronic and steric properties of the coupling partners can influence the reaction conditions required for efficient transformation.

| Aryl/Heteroaryl Halide | Product | Notes |

| Bromobenzene | 6-Phenylquinoxaline | A standard coupling partner. |

| 4-Methoxyphenyl iodide | 6-(4-Methoxyphenyl)quinoxaline | Electron-donating groups are well-tolerated. |

| 4-Trifluoromethylphenyl bromide | 6-(4-Trifluoromethylphenyl)quinoxaline | Electron-withdrawing groups are also well-tolerated. |

| 2-Bromopyridine | 6-(Pyridin-2-yl)quinoxaline | Heteroaromatic halides are effective substrates. |

| 3-Chlorothiophene | 6-(Thiophen-3-yl)quinoxaline | Less reactive chlorides may require more active catalyst systems. |

Table 1: Representative Arylation and Heteroarylation Substrates for Suzuki-Miyaura Coupling with this compound.

The reactivity of different positions on the quinoxaline ring can be exploited for selective functionalization. For instance, in a dihaloquinoxaline such as 2,6-dichloroquinoxaline (B50164), the C2 position is generally more activated towards nucleophilic substitution, while the C6 position is more amenable to Suzuki-Miyaura coupling. This differential reactivity allows for sequential and site-selective cross-coupling reactions to build complex molecular architectures.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene, DME | Aryl/heteroaryl bromides and iodides |

| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Aryl/heteroaryl bromides and iodides |

| PdCl₂(dppf) | dppf | K₂CO₃, KOAc | DMF, Dioxane | A broad range of aryl/heteroaryl halides |

| Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos) | K₃PO₄, CsF | Toluene, Dioxane | Sterically hindered and less reactive aryl chlorides |

Table 2: Common Catalyst Systems for Suzuki-Miyaura Reactions Involving Quinoxaline Scaffolds.

For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is often necessary. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which can undergo oxidative addition even with unreactive electrophiles. The choice of base and solvent is also critical and must be optimized for each specific substrate combination to ensure efficient reaction and minimize side reactions such as protodeboronation of the boronic acid.

While this compound itself is achiral, the development of enantioselective Suzuki-Miyaura reactions often relies on the use of chiral ligands that can induce asymmetry in the product. In this context, the quinoxaline scaffold can be incorporated into the structure of chiral ligands. For example, chiral P,N-ligands based on a quinoxaline backbone have been synthesized and evaluated in asymmetric catalysis.

The development of such ligands opens up the possibility of enantioselective transformations where a prochiral substrate is coupled with a quinoxaline-containing reagent, or where the atropisomeric synthesis of biaryls is controlled by a chiral quinoxaline-based ligand. Although specific examples of enantioselective Suzuki-Miyaura reactions directly employing this compound to generate a chiral product are not yet widespread, the principles of asymmetric catalysis suggest that this is a feasible and promising area for future research. The design of novel chiral quinoxaline-phosphine or quinoxaline-NHC (N-heterocyclic carbene) ligands could lead to new enantioselective methods for the synthesis of valuable chiral compounds.

Iron-Catalyzed Cross-Coupling Approaches

In recent years, there has been a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron. Iron-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of C-C bonds. One notable approach is the iron-catalyzed direct C-H arylation of heterocycles.

In this type of reaction, a C-H bond on the quinoxaline ring can be directly coupled with an arylboronic acid in the presence of an iron catalyst and an oxidant. This approach bypasses the need for pre-functionalization of the quinoxaline with a halide, making it a more atom-economical process. For example, the reaction of quinoxaline with an arylboronic acid in the presence of an iron salt, such as Fe(NO₃)₃, and a persulfate oxidant can lead to the formation of an aryl-substituted quinoxaline.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. In the context of quinoxaline synthesis, these methods offer a valuable alternative to traditional palladium-catalyzed reactions.

One notable application is the N-amidation of boronic acids. A mild, copper-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids provides a non-basic route to N-substituted amides. nih.gov This method is particularly useful for synthesizing amides that may be sensitive to basic conditions. The reaction proceeds efficiently with stoichiometric amounts of a copper(I) source, such as copper(I) diphenylphosphinate (B8688654) (CuDPP), and can tolerate a variety of functional groups on the arylboronic acid. nih.gov

Key Features of Copper-Mediated N-Amidation:

Mild Reaction Conditions: The reaction is typically carried out under non-basic and non-oxidizing conditions. nih.gov

Chemoselectivity: The use of a Cu(I) source favors the cross-coupling at the N-O bond of the O-acetyl hydroxamic acid, avoiding the competing Lam-like N-arylation that can be observed with Cu(II) catalysts. nih.gov

Substrate Scope: The methodology is applicable to a range of arylboronic acids, including those with electron-donating substituents. nih.gov

Another significant copper-catalyzed reaction involves the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. This reaction utilizes a simple copper catalyst and a diphosphine ligand, with phenylsilane (B129415) as the terminal reductant. nih.gov Mechanistic studies indicate that the reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation of the nitroarene and the subsequent C-N bond formation with the aryl boronic acid. nih.gov

Furthermore, copper catalysis is effective in the synthesis of alkenyl boronic esters through the cross-coupling of vinyliodonium salts and diboron reagents. rsc.org This method is characterized by its mild conditions and rapid reaction times. rsc.org

The following table summarizes representative examples of copper-mediated cross-coupling reactions relevant to the synthesis of quinoxaline precursors and derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| Arylboronic acid | O-acetyl hydroxamic acid | Cu(I) source | N-aryl amide | nih.gov |

| Nitroarene | Arylboronic acid | CuX/diphosphine | Diarylamine | nih.gov |

| Vinyliodonium salt | Diboron reagent | Copper catalyst | Alkenyl boronic ester | rsc.org |

Site-Selective Functionalization and Regioselectivity Control

The ability to selectively functionalize specific positions of the quinoxaline ring is paramount for the synthesis of complex molecules with desired properties. C-H activation has become a cornerstone of modern organic synthesis, offering an atom-economical approach to introduce functional groups without the need for pre-functionalized substrates. mdpi.comnih.gov

Transition metal catalysis, particularly with palladium, has been extensively explored for the regioselective C-H functionalization of quinolines and their N-oxide derivatives, providing valuable insights applicable to quinoxalines. mdpi.com For instance, palladium-catalyzed C2-arylation of quinoline-N-oxide with unactivated benzene (B151609) has been achieved with good regioselectivity. mdpi.com

Strategies for Regiocontrol:

Directing Groups: The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling selective functionalization.

Ligand Effects: The choice of ligand in the catalytic system can significantly influence the regioselectivity of the reaction.

Substrate Control: The inherent electronic properties of the quinoxaline ring can direct functionalization to specific positions.

While the direct C-H functionalization of this compound itself is a specialized area, the principles of regioselective synthesis of quinoxaline derivatives are well-established. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for quinoxaline synthesis. chim.it The substitution pattern on both reactants dictates the final substitution pattern on the quinoxaline product.

Recent advancements have focused on developing more versatile and selective methods. For instance, domino reactions involving the condensation of a diamine and an aldehyde, followed by cyclization and oxidation, can lead to the formation of 2-amino quinoxalines. chim.it

The following table highlights different approaches to achieve regioselectivity in the synthesis of functionalized quinoline (B57606) and quinoxaline systems.

| Heterocycle | Reaction Type | Position Functionalized | Catalyst/Method | Ref. |

| Quinoline N-oxide | C-H Arylation | C2 | Palladium-catalyzed | mdpi.com |

| Quinoxaline | Condensation | 2,3-positions | o-phenylenediamine + 1,2-dicarbonyl | chim.it |

| Quinoxaline | Domino Reaction | 2-position (amino) | Diamine + Aldehyde + Cyanide | chim.it |

Advanced Derivatization Strategies

Boronic acids, including this compound, can readily undergo reversible reactions with diols and other polyols to form cyclic boronic esters (also known as boronate esters). wiley-vch.deresearchgate.net This reaction is fundamental to the application of boronic acids in various fields, including sensing and drug delivery. The formation of boronate esters is an equilibrium process influenced by pH. researchgate.net In aqueous solutions, both the neutral boronic acid and the anionic boronate can react with diols to form trigonal and tetrahedral boronate esters, respectively. researchgate.net

The stability and properties of boronate esters can be tuned by the choice of the diol. For example, pinacol esters, formed from the reaction of a boronic acid with pinacol, are commonly used as stable derivatives for purification and as coupling partners in Suzuki-Miyaura reactions. mdpi.com

Boronic acids can also form anhydrides, known as boroxines, through intermolecular dehydration. The formation of these anhydrides can sometimes complicate analysis and characterization. wiley-vch.de

The following table provides an overview of common derivatives of boronic acids.

| Derivative | Formation Reaction | Key Features |

| Boronate Ester | Reaction with a diol (e.g., ethylene (B1197577) glycol, pinacol) | Reversible, pH-dependent, used for protection and in cross-coupling reactions |

| Boroxine (Anhydride) | Intermolecular dehydration of boronic acid | Can form spontaneously, may affect stability and reactivity |

The introduction of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), into bioactive molecules is essential for positron emission tomography (PET) imaging. Boronic acid derivatives are valuable precursors for radiolabeling reactions.

While specific examples for this compound are not detailed in the provided search results, the general strategies for radiocyanation and fluorination of arylboronic acids are well-established. For instance, copper-mediated radiofluorination of arylboronic acids with [¹⁸F]fluoride is a common method for synthesizing ¹⁸F-labeled aromatic compounds. Similarly, palladium-catalyzed cross-coupling reactions can be employed for the introduction of a [¹¹C]cyano group using [¹¹C]cyanide.

These radiolabeling techniques are crucial for developing PET tracers based on the quinoxaline scaffold for in vivo imaging and drug development studies.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The incorporation of functionalized building blocks like this compound into MCRs can rapidly generate libraries of diverse compounds for biological screening.

Several types of MCRs are particularly well-suited for the use of boronic acids. The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid), and a boronic acid. nih.gov This reaction forms α-amino acids or related structures.

The Ugi reaction is another versatile MCR that can incorporate boronic acid-containing components. For example, a formyl-substituted quinoxaline boronic acid could serve as the aldehyde component in an Ugi four-component reaction. rug.nl

The following table illustrates the potential application of this compound or its derivatives in well-known MCRs.

| MCR Name | Components | Potential Role of Quinoxaline Boronic Acid Derivative | Product Scaffold |

| Petasis Reaction | Amine, Carbonyl, Boronic Acid | As the boronic acid component | α-Amino acid derivative |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | As the carbonyl (e.g., formyl-quinoxaline boronic acid) or amine component | α-Acylamino carboxamide |

Sustainable and Green Chemical Synthesis Techniques

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines to minimize environmental impact. ijirt.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ekb.eg

Key Green Chemistry Approaches for Quinoxaline Synthesis:

Green Solvents: Water, ionic liquids, and glycerol (B35011) have been explored as environmentally friendly alternatives to volatile organic solvents. ijirt.orgresearchgate.net

Catalysis: The use of heterogeneous catalysts, such as nano-zeolites and silica (B1680970) nanoparticles, facilitates easy separation and recycling, reducing waste. chim.itnih.gov Metal-based nanocatalysts, including those based on iron and gold, have also been employed. nih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasonic waves can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.orgresearchgate.net

Renewable Starting Materials: The use of starting materials derived from natural sources, such as ethyl gallate, offers a sustainable pathway to quinoxaline derivatives.

The traditional condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be made greener by performing the reaction in water, often without the need for a catalyst. researchgate.net

The following table summarizes various green synthetic methods for quinoxaline synthesis.

| Green Chemistry Principle | Method/Technique | Advantages | Ref. |

| Use of Green Solvents | Reaction in water or glycerol | Reduced toxicity and environmental impact | ijirt.orgresearchgate.net |

| Heterogeneous Catalysis | Silica nanoparticles, nano-zeolites | Catalyst recyclability, waste reduction | chim.itnih.gov |

| Alternative Energy Sources | Microwave irradiation | Shorter reaction times, lower energy consumption | researchgate.net |

| Renewable Feedstocks | Synthesis from ethyl gallate | Use of sustainable starting materials |

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful and environmentally friendly technique to accelerate organic reactions. scielo.brniscpr.res.in This approach offers several advantages over traditional methods, including shorter reaction times, milder conditions, and often higher yields, making it a valuable tool for the synthesis of quinoxaline derivatives. scielo.brscispace.com

The application of ultrasonic irradiation can facilitate the condensation reaction between various 1,2-diamines and 1,2-dicarbonyl compounds, a common method for forming the quinoxaline core. scielo.briaea.org Research has demonstrated that these reactions can be carried out efficiently in green solvents like ethanol (B145695) or even water, often eliminating the need for a catalyst. scielo.brtandfonline.com For instance, the reaction of benzil (B1666583) and o-phenylenediamine in ethanol under ultrasound irradiation at room temperature can afford the desired quinoxaline product in excellent yield (98%) within 60 minutes. scielo.brscispace.com In contrast, the same reaction under conventional heating or at room temperature without sonication results in significantly lower yields. scielo.brscispace.com

This methodology's efficacy is highlighted by its compatibility with a range of functional groups on both the diamine and diketone precursors. niscpr.res.iniaea.org The primary mechanism involves acoustic cavitation, which enhances mass transfer and reaction rates. rsc.org The simplicity of the procedure, combined with its green credentials, makes it an attractive protocol for the synthesis of diverse quinoxaline libraries. niscpr.res.intandfonline.com

| Reactants (1,2-Diamine & 1,2-Diketone) | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Ethanol | Ultrasound, RT | 60 min | 98 | scielo.brscispace.com |

| o-Phenylenediamine, Ninhydrin | Water | Ultrasound, RT | 10 min | 96 | tandfonline.com |

| Substituted o-phenylenediamine, α-bromo ketones | Ethanol / 20% NaOH | Ultrasound | Not specified | High yields | niscpr.res.in |

| 1,2-(NH2)2C6H3Br, Benzil | Ethanol | Ultrasound, RT | 60 min | 95 | scielo.br |

| 1,2-(NH2)2C6H3NO2, Benzil | Ethanol | Ultrasound, RT | 60 min | 90 | scielo.br |

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the cost-effectiveness of chemical transformations. nih.gov In the synthesis of quinoxalines, various heterogeneous catalysts have been employed that can be easily recovered and reused without a significant loss of activity. nih.govrsc.org

One effective approach involves the use of heteropolyoxometalates, such as molybdophosphovanadates, supported on materials like commercial alumina. nih.gov These catalysts facilitate the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound at room temperature in a solvent like toluene, achieving high yields (up to 92%). nih.gov The solid nature of the catalyst allows for simple filtration and reuse. nih.gov

Another class of reusable catalysts includes nano-catalysts, which offer a large surface area and high reactivity. rsc.org Examples include:

Nano-kaoline/BF3/Fe3O4 : Used for quinoxaline preparation under grinding conditions. rsc.org

Magnetically separable MnFe2O4 : Allows for easy recovery of the catalyst using an external magnet. rsc.org

Silica nanoparticles : These can be used under solvent-free conditions and offer a wide range of active sites. rsc.org

Vanadium substituted Molybdotungstophosphoric acid (H5[PW6Mo4V2O40]·14H2O) : This solid acid catalyst is effective for the one-pot synthesis of quinoxalines and can be reused for up to four cycles. tandfonline.com

These systems often operate under mild conditions and can be used in aqueous media or solvent-free environments, further enhancing their environmental credentials. rsc.org The ability to recycle the catalyst multiple times makes these processes highly efficient and sustainable for the large-scale production of quinoxaline derivatives. rsc.orgtandfonline.com

| Catalyst System | Reactants | Conditions | Yield (%) | Catalyst Reusability | Reference |

| CuH2PMo11VO40 on Alumina | o-Phenylenediamine, Benzil | Toluene, 25°C, 2h | 92 | Not specified | nih.gov |

| H5[PW6Mo4V2O40]·14H2O | Substituted o-phenylenediamine, Aromatic benzil | Ethanol:Water (1:1), Reflux | Excellent | Up to 4 cycles | tandfonline.com |

| Nano-BF3 SiO2 | α-Diketones, o-Phenylenediamine | Solvent-free, Sonication, RT | High | Gradual decline in activity | rsc.org |

| Graphene Oxide (GO) | 2-Nitroaniline, 1,2-Dicarbonyl compounds | Not specified | Moderate to excellent | Up to 4 runs | rsc.org |

| Fe3O4@SiO2/Schiff base/Co(II) | o-Phenylenediamine, Benzil | Aqueous media, RT | High | Not specified | rsc.org |

Solid-Phase Organic Synthesis (SPOS) of Quinoxaline Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This methodology has been successfully applied to the synthesis of quinoxalines. researchgate.net A common strategy involves immobilizing one of the reactants onto a solid support, carrying out the reaction sequence, and then cleaving the final product from the support. researchgate.net

A reported method describes the synthesis of a small library of ten quinoxalines using SynPhase™ Lanterns as the solid support. researchgate.net In this procedure, a polymer-bound o-phenylenediamine is reacted with various α-bromoketones in dimethylformamide (DMF) at 60°C. The reaction proceeds through an initial nucleophilic substitution, which is followed by a subsequent cyclization and oxidation sequence to form the quinoxaline ring system. researchgate.net

After the reaction is complete, the desired quinoxaline products are cleaved from the solid support using trifluoroacetic acid (TFA). researchgate.net This approach offers the advantages of simplified purification, as excess reagents and by-products can be washed away from the polymer-bound product, and the potential for automation. The resulting quinoxalines are obtained in good purity and yield. researchgate.net

| Starting Material (on solid support) | Reagent (α-bromoketone) | Cleavage Agent | Outcome | Reference |

| Polymer-bound o-phenylenediamine | Various α-bromoketones | TFA | Library of 10 quinoxalines in good purity and yield | researchgate.net |

Mechanistic Investigations in Quinoxalin 6 Ylboronic Acid Chemistry

Reaction Mechanism Elucidation in Cross-Coupling Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Quinoxalin-6-ylboronic acid serves as a key nucleophilic partner in these reactions, coupling with various organic halides or triflates. The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetallation, and reductive elimination. nih.govlibretexts.org

Transmetallation is the pivotal step where the organic moiety from the boron atom is transferred to the palladium center. For this compound, this process requires activation by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Quinoxalin-6-yl-B(OH)3]⁻). This activation enhances the polarization of the boron-carbon bond, facilitating the transfer of the quinoxalin-6-yl group to the electrophilic Pd(II) center, which was formed during the initial oxidative addition step. organic-chemistry.orgrsc.org This step results in the formation of a diorganopalladium(II) complex and displaces the halide or triflate from the palladium coordination sphere. The efficiency of this step is highly dependent on the choice of base, solvent, and ligands on the palladium catalyst. scispace.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate (Ar-Pd(II)-X). This step involves the cleavage of the carbon-halide bond. nih.govlibretexts.org

Transmetallation : The activated boronate species, derived from this compound and a base, then undergoes transmetallation with the Ar-Pd(II)-X complex. The quinoxalin-6-yl group replaces the halide on the palladium, yielding a diorganopalladium(II) intermediate (Ar-Pd(II)-Quinoxalin-6-yl). rsc.orgwikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond, creating the coupled product (Ar-Quinoxalin-6-yl), and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Phosphine (B1218219) ligands or N-heterocyclic carbenes are commonly used to stabilize the palladium catalyst and influence the efficiency of these elementary steps. wikipedia.org Studies on the coupling of structurally similar 2,6-dihalopurines have demonstrated excellent regioselectivity, suggesting that the electronic properties of the heterocyclic system play a crucial role in directing the reaction pathway. scispace.com

Kinetic and Thermodynamic Studies of Chemical Transformations

While kinetic studies on the cross-coupling reactions of this compound are specific to individual catalytic systems, broader investigations into the surface interactions of quinoxaline (B1680401) derivatives provide significant insight into their kinetic and thermodynamic behavior. These studies often relate to corrosion inhibition, where the molecule's adsorption onto a metal surface is a key chemical transformation.

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases. nih.gov They are essential for understanding the mechanism of surface interactions.

Langmuir Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites, with no interaction between the adsorbed molecules. mdpi.com The adsorption of various quinoxaline derivatives on metal surfaces has been shown to fit the Langmuir model well, suggesting a strong interaction where molecules bind at specific sites. researchgate.netnajah.edunajah.edu

Frumkin Isotherm : Unlike the Langmuir model, the Frumkin isotherm accounts for lateral interactions (attraction or repulsion) between adsorbed molecules. unife.it This model is particularly useful in systems where adsorbate-adsorbate interactions cannot be ignored. For some quinoxalin-6-yl derivatives, the adsorption behavior has been found to obey the Frumkin isotherm, indicating the presence of repulsive forces within the adsorbed molecular layer. researchgate.net

| Quinoxaline Derivative | Isotherm Model | Key Parameter | Interpretation | Source |

|---|---|---|---|---|

| Generic Quinoxaline (QX) | Langmuir | ΔG°ads = -31.38 kJ/mol | Spontaneous and strong adsorption process involving both physisorption and chemisorption. | |

| PQDPP | Frumkin | Interaction parameter (a) > 0 | Repulsive interactions exist between the adsorbed inhibitor molecules on the mild steel surface. | researchgate.net |

| BMQ, FVQ, STQ | Langmuir | R² values close to 1 | The adsorption of the three compounds on the mild steel surface follows the Langmuir model. | najah.edu |

Kinetic studies of chemical transformations involving quinoxaline derivatives often focus on determining activation parameters, which provide insight into the energy barriers of the process. In the context of corrosion science, the effect of temperature on the corrosion rate in the presence and absence of a quinoxaline-based inhibitor is used to calculate the activation energy (Ea) of the corrosion process. najah.edu

An increase in the activation energy in the presence of the inhibitor suggests that the adsorbed molecules create a barrier to the corrosion reaction, a mechanism often associated with physical adsorption. najah.edunajah.edu Thermodynamic parameters of activation, such as the enthalpy of activation (ΔHₐ) and entropy of activation (ΔSₐ), can also be determined to further elucidate the mechanism of the transition state. najah.edu Positive values for ΔSₐ indicate that the adsorption process is driven by an increase in entropy as inhibitor molecules replace pre-adsorbed water molecules on the surface. najah.edu

| System | Ea (kJ/mol) | ΔHₐ (kJ/mol) | ΔSₐ (J/mol·K) | Interpretation | Source |

|---|---|---|---|---|---|

| Blank (No Inhibitor) | 49.4 | 46.8 | -71.4 | Baseline corrosion process. | najah.edu |

| With Quinoxaline Derivative Q3 | 66.4 | 63.8 | -18.4 | Increased energy barrier for corrosion, suggesting an inhibitive action via adsorption. | najah.edu |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the electronic structure and reactivity of molecules like this compound, complementing experimental findings. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), and simulation methods like Monte Carlo are frequently employed. researchgate.netnih.gov

Quantum Chemical Calculations (DFT) : DFT methods are used to calculate various molecular properties and electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher E(HOMO) value suggests a greater tendency to donate electrons, while a lower E(LUMO) indicates a greater ability to accept electrons. The energy gap (ΔE = E(LUMO) - E(HOMO)) is an indicator of molecular stability and reactivity. These calculations help predict the reactive sites of a molecule and its potential to interact with other reagents or surfaces. nih.gov

Monte Carlo Simulations : These simulations are used to model the adsorption of molecules onto a surface. By exploring numerous possible configurations, Monte Carlo methods can identify the most stable (lowest energy) adsorption geometry for a molecule like a quinoxaline derivative on a metal surface (e.g., Fe (110)). The calculated adsorption energy provides a quantitative measure of the interaction strength between the molecule and the surface, which can be correlated with experimental observations. researchgate.netnih.gov

| Compound | Method | Calculated Parameter | Value | Significance | Source |

|---|---|---|---|---|---|

| Mt-3-PQPP | DFT | E(HOMO) | -5.69 eV | Higher value indicates greater electron-donating ability, correlating with higher inhibition efficiency. | nih.gov |

| Cl-4-PQPP | DFT | E(HOMO) | -6.02 eV | Lower value suggests lower electron-donating tendency compared to Mt-3-PQPP. | nih.gov |

| Mt-3-PQPP | Monte Carlo | Adsorption Energy | -1813.4 kJ/mol | High negative value indicates strong, spontaneous adsorption on the Fe(110) surface. | nih.gov |

| Cl-4-PQPP | Monte Carlo | Adsorption Energy | -1721.2 kJ/mol | Strong adsorption, but less so than Mt-3-PQPP, consistent with experimental efficiency. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of quinoxaline derivatives. DFT calculations provide valuable insights into molecular geometries, electronic properties, and spectroscopic behaviors, which are crucial for understanding the chemical nature of compounds like this compound.

Theoretical studies on quinoxaline derivatives, utilizing methods such as B3LYP with basis sets like 6-311G(d,p), have been employed to optimize molecular geometries and analyze electronic properties. researchgate.net A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For instance, in a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov These values are instrumental in determining global reactivity descriptors such as hardness (η), chemical potential (μ), and softness (S), which further elucidate the molecule's reactivity. nih.gov The distribution of Mulliken charges, another output of DFT calculations, reveals the net atomic charges within the molecule, highlighting the most electronegative and electropositive centers and thus predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. This information is critical for understanding intermolecular interactions and predicting reaction pathways.

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic nature of the molecule |

This table presents the common global reactivity descriptors derived from HOMO and LUMO energies, which are calculated using DFT methods to predict the chemical behavior of molecules.

Molecular Dynamics (MD) Simulations for Molecular Interactions and Stability

MD simulations have been successfully applied to understand the behavior of boronic acids in complex biological environments. For example, simulations have been used to develop and validate polarizable force fields for boronic acid-β-lactamase complexes. acs.orgnih.gov These studies are crucial for understanding the binding mechanisms and stability of boronic acid-based inhibitors in aqueous solutions. acs.orgnih.gov The simulations can reveal the stability of the complex by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value suggests that the system has reached equilibrium. nih.gov

In the context of quinoxaline derivatives, MD simulations have been used to investigate their interaction and stability when bound to biological macromolecules. For instance, simulations of quinoxaline cellulose derivatives bound to proteins have been performed to forecast the behavior of the compounds in the active site. nih.gov The stability of the protein-ligand complex is often assessed by calculating the RMSD of the protein backbone and the ligand throughout the simulation. nih.gov

The interaction energy between the ligand and the receptor can also be calculated from MD trajectories, providing a quantitative measure of the binding affinity. Furthermore, analysis of the simulation can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. This information is invaluable for the rational design of new molecules with improved binding and stability profiles.

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Insight Provided |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Conformational stability of the molecule or complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible regions of the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between molecules over time. | Reveals key interactions contributing to binding and stability. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between two molecules. | Quantifies the strength of the molecular interaction. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule or complex. | Indicates conformational changes and stability. |

This table outlines important parameters that are typically analyzed from Molecular Dynamics simulation trajectories to understand the dynamic behavior, interactions, and stability of molecular systems.

Quantum Chemical Calculations in Reaction Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling chemical reactions and elucidating reaction mechanisms at the molecular level. These computational methods allow for the investigation of transition states, reaction intermediates, and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For reactions involving quinoxaline derivatives, quantum chemical calculations can be used to propose and validate reaction mechanisms. For example, in the synthesis of 2-methylquinoxaline 1,4-dioxide, DFT was used to propose a mechanism for the cycloaddition reaction. iiste.org By analyzing the energies of the molecular orbitals (HOMO and LUMO) of the reactants, it was possible to predict the feasibility and kinetics of the reaction. The energy difference between the HOMO of one reactant and the LUMO of another can indicate the strength of their interaction and the likelihood of a reaction occurring. iiste.org

Quantum chemical modeling can also be used to study the selectivity of reactions. For instance, in enzymatic reactions, calculations can help to understand the factors that govern regio- and enantioselectivity. diva-portal.org By modeling the interaction of the substrate with the enzyme's active site, it is possible to identify the key residues and interactions that control the reaction outcome. diva-portal.org

The calculation of reaction energy profiles, which map the energy of the system as it proceeds along the reaction coordinate, is a key application of quantum chemical methods. These profiles allow for the identification of transition states and the determination of activation barriers, which are directly related to the reaction rate. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Table 3: Applications of Quantum Chemical Calculations in Reaction Modeling

| Application | Description | Information Gained |

| Mechanism Elucidation | Modeling the step-by-step process of a chemical reaction. | Identification of intermediates, transition states, and the overall reaction pathway. |

| Transition State Analysis | Locating and characterizing the highest energy point along the reaction coordinate. | Determination of activation energy and understanding of the bond-making/breaking process. |

| Kinetic and Thermodynamic Prediction | Calculating reaction rates and equilibrium constants from first principles. | Prediction of reaction feasibility, spontaneity, and product distribution. |

| Selectivity Studies | Investigating the factors that control the formation of one product over another (regio-, chemo-, and stereoselectivity). | Rationalization of experimental observations and guidance for catalyst and substrate design. |

| Solvent Effects | Modeling the influence of the solvent on the reaction pathway and energetics. | More accurate prediction of reaction outcomes in solution. |

This table summarizes the key applications of quantum chemical calculations in the study of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

In Silico Prediction Models (e.g., ADME for drug candidates)

In silico prediction models are computational tools used in the early stages of drug discovery to assess the pharmacokinetic properties of potential drug candidates. These models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its potential success as a drug. For quinoxaline-based compounds being considered for therapeutic applications, in silico ADME prediction is an essential step.

Various software and web-based tools, such as SwissADME and PreADMET, are used to calculate a range of physicochemical and pharmacokinetic parameters. nih.govmdpi.com These predictions are based on the chemical structure of the molecule and help to identify potential liabilities that could lead to poor bioavailability or toxicity. Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. nih.gov

Drug-likeness is another important concept evaluated by these models, often based on rules such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Quinoxaline derivatives are often evaluated against these and other rules to assess their potential as orally available drugs. nih.gov

In silico toxicity predictions are also a crucial component of these models. They can forecast potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity, allowing for the early deselection of compounds with unfavorable safety profiles. nih.gov By integrating these various in silico predictions, researchers can prioritize the synthesis and further testing of compounds with the most promising drug-like properties, thereby saving significant time and resources in the drug development process.

Table 4: Representative In Silico ADME Parameters for Drug Candidates

| Property | Parameter | Desired Range/Value for Drug Candidates | Significance |

| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution |

| Lipophilicity (logP) | < 5 | Influences solubility, absorption, and membrane permeability | |

| Aqueous Solubility (logS) | > -4 | Crucial for absorption and formulation | |

| Polar Surface Area (PSA) | < 140 Ų | Relates to membrane permeability | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High | Essential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Yes/No (depending on target) | Predicts central nervous system effects | |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can reduce drug absorption | |

| Cytochrome P450 (CYP) Inhibition | No (for major isoforms) | Predicts potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | General indicator of oral bioavailability |

| Bioavailability Score | High | A composite score predicting the fraction of an administered dose that reaches systemic circulation |

This table provides a summary of key ADME and drug-likeness parameters that are commonly predicted using in silico models to evaluate the potential of a chemical compound as a drug candidate.

Advanced Applications in Medicinal and Biological Chemistry Research

Rational Design and Synthesis of Bioactive Quinoxaline (B1680401) Derivatives

The quinoxaline core is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous compounds with a broad spectrum of biological activities, including anticancer properties. The rational design of new quinoxaline derivatives often involves modifying the core structure at various positions to optimize interactions with specific biological targets. Quinoxalin-6-ylboronic acid serves as a key intermediate for introducing aryl or heteroaryl substituents at the 6-position of the quinoxaline ring. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura coupling reaction is a preferred method for these modifications due to its mild reaction conditions, high tolerance of functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

The quinoxaline moiety is a constituent of several anticancer agents, where it contributes to the molecule's ability to interact with various oncogenic targets. The synthesis of these agents often leverages palladium-catalyzed cross-coupling reactions to build molecular complexity and diversity.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As many cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation and DNA repair processes, NAMPT has become an attractive target for cancer therapy. The development of NAMPT inhibitors aims to deplete NAD+ levels in tumor cells, leading to an energy crisis and cell death.

While the quinoxaline scaffold is of significant interest in the design of various enzyme inhibitors, specific examples detailing the synthesis of NAMPT inhibitors directly from this compound are not prominently featured in available research. However, the principles of rational drug design suggest its potential utility. The Suzuki-Miyaura coupling reaction, for which this compound is an ideal substrate, is a well-established method for creating libraries of substituted heterocyclic compounds for screening against therapeutic targets like NAMPT. nih.gov This synthetic strategy would allow for the exploration of various aryl and heteroaryl substitutions on the quinoxaline core to identify novel and potent NAMPT inhibitors.

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It typically exists in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation (the Warburg effect). Forcing PKM2 into its highly active tetrameric state with small-molecule activators can reverse this effect, suppress tumor growth, and restore normal glucose metabolism. uni-konstanz.de Therefore, PKM2 activation is a promising strategy in cancer therapy. researchgate.net

The rational design of PKM2 activators has led to the exploration of various chemical scaffolds. nih.gov Knowledge-based drug design approaches have been utilized to identify critical structural features from known PKM2 activators to design new compounds with high binding affinities that can stabilize the active tetrameric conformation. uni-konstanz.de While specific activators synthesized directly from this compound are not detailed in the surveyed literature, the quinoxaline scaffold is a recognized benzopyrazine of interest in medicinal chemistry. researchgate.net The established role of boronic acid-based molecules as PKM2 activators suggests a clear path for rational design. A quinoxaline moiety could be incorporated into known activator pharmacophores using this compound via Suzuki coupling, aiming to enhance target engagement or improve pharmacological properties.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers. Aberrant STAT3 signaling promotes cancer progression by inducing cell proliferation, angiogenesis, invasion, and metastasis while inhibiting apoptosis. Consequently, the development of small-molecule inhibitors that can block the STAT3 signaling pathway is a major focus of cancer drug discovery.

The synthesis of novel heterocyclic compounds as potential STAT3 inhibitors often employs modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. rsc.org These reactions enable the systematic modification of core scaffolds to optimize binding to the STAT3 protein. Although the quinoxaline framework is a common starting point for the development of bioactive molecules, the direct application of this compound for the synthesis of STAT3 pathway modulators has not been explicitly described in the reviewed scientific literature. Nevertheless, its utility in Suzuki-Miyaura reactions makes it a valuable tool for creating diverse quinoxaline-based libraries for screening against this important oncogenic target.

Topoisomerase II is a crucial nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks to allow DNA strands to pass through each other. Molecules that inhibit Topoisomerase II can trap the enzyme-DNA complex, leading to permanent DNA breaks and inducing apoptosis in rapidly dividing cancer cells, making it an effective target for chemotherapy.

The quinoxaline scaffold is a key component in the design of novel Topoisomerase II inhibitors. A highly effective strategy for synthesizing diverse quinoxaline derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the site-selective synthesis of 2-aryl-6-chloroquinoxalines and 2,6-diarylquinoxalines starting from 2,6-dichloroquinoxaline (B50164) and various arylboronic acids. researchgate.net This methodology allows for the controlled introduction of different aryl groups at specific positions on the quinoxaline ring, which is crucial for tuning the biological activity. The reaction proceeds with excellent site selectivity, controlled by electronic parameters, providing a convenient route to pharmacologically relevant quinoxaline derivatives. researchgate.net

Below is a table summarizing the synthesis of various 2-aryl-6-chloroquinoxaline derivatives via the Suzuki-Miyaura coupling reaction.

| Entry | Arylboronic Acid (ArB(OH)₂) | Product (2-Ar-6-chloroquinoxaline) | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-6-chloroquinoxaline | 84 |

| 2 | 2-Tolylboronic acid | 2-(o-Tolyl)-6-chloroquinoxaline | 85 |

| 3 | 4-Tolylboronic acid | 2-(p-Tolyl)-6-chloroquinoxaline | 97 |

| 4 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 92 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-Chloro-2-[4-(trifluoromethyl)phenyl]quinoxaline | 23 |

| 6 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | 88 |

Data sourced from literature describing the Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline. researchgate.net

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a validated target for cancer therapy. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and induces cell death. umich.edu

Structure-guided design has been instrumental in developing potent inhibitors for DHODH. nih.govosti.govresearchgate.net Much of this research has focused on scaffolds such as quinoline (B57606) carboxylic acids. nih.gov For instance, synthetic routes to develop potent quinoline-based analogues have been successfully established. nih.govosti.gov While the Suzuki coupling of boronic acids has been employed in the synthesis of heterocyclic inhibitors for various targets umich.edu, the existing literature does not specifically describe the design or synthesis of quinoxaline-based DHODH inhibitors derived from this compound. The research focus has remained primarily on the quinoline and related heterocyclic systems for this particular enzyme target.

Antimicrobial and Antibiotic Research

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netsapub.orgnih.gov Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. rsc.org While specific studies focusing solely on the antimicrobial properties of this compound are not extensively documented, the known activities of related quinoxaline derivatives provide a strong rationale for its investigation in this area.

For instance, a series of novel quinoxaline-6-carboxamide (B1312456) derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net The study revealed that compounds incorporating certain phenyl and aniline (B41778) moieties exhibited excellent antibacterial activity. researchgate.net This suggests that the 6-position of the quinoxaline ring is a suitable site for modification to achieve potent antimicrobial effects.

Furthermore, other substituted quinoxalines have shown considerable activity against various microbial species. researchgate.net The introduction of different functional groups at various positions on the quinoxaline ring has been shown to modulate the antimicrobial spectrum and potency. researchgate.net Given that the boronic acid moiety is known to be present in some antimicrobial compounds, it is plausible that this compound could exhibit interesting antimicrobial properties, potentially through mechanisms involving interactions with bacterial enzymes or other cellular targets. Research into the antimicrobial potential of quinoxaline derivatives is ongoing, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. ijpsr.com

| Quinoxaline Derivative Class | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| Quinoxaline-6-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent antibacterial activity with specific substitutions. | researchgate.net |

| Various 2,3-substituted quinoxalines | S. aureus, E. coli, Candida albicans | Considerable activity against S. aureus and C. albicans. | researchgate.net |

| General Quinoxaline Derivatives | Gram-positive and Gram-negative bacteria | Broad spectrum of antibacterial activity. | ijpsr.com |

Anti-inflammatory Compound Development

Quinoxaline derivatives have emerged as a promising class of compounds for the development of novel anti-inflammatory agents. ijpsr.combenthamdirect.com Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX), cytokines, and various kinases. researchgate.net The anti-inflammatory potential of the quinoxaline scaffold suggests that this compound could also serve as a valuable building block in this therapeutic area.

Studies on various quinoxaline derivatives have demonstrated their ability to reduce inflammation in preclinical models. unav.edunih.gov For example, certain aminoalcohol-based quinoxaline small molecules have been shown to decrease leukocyte migration and reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Another study reported that some quinoxaline and quinoxaline 1,4-di-N-oxide derivatives exhibited significant in vivo anti-inflammatory effects in a carrageenan-induced edema model, with one compound showing activity comparable to the reference drug indomethacin. unav.edu

| Quinoxaline Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Aminoalcohol-based quinoxalines | Mouse carrageenan peritonitis | Decreased leukocyte migration and levels of IL-1β and TNF-α. | nih.gov |

| Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Carrageenan-induced edema | In vivo anti-inflammatory effect comparable to indomethacin. | unav.edu |

| General Quinoxaline Derivatives | Inflammatory modulators (COX, cytokines, kinases) | Inhibitory action on various inflammatory pathways. | researchgate.net |

Development of Enzyme Inhibitors (e.g., PI3Kδ, PDE4, SIRT1, β-lactamase, Autotaxin)

The quinoxaline scaffold is a versatile template for the design of inhibitors targeting a wide range of enzymes implicated in various diseases. nih.govresearchgate.net The incorporation of a boronic acid moiety in this compound is particularly noteworthy, as boronic acids are known to act as potent, often reversible, inhibitors of serine proteases and other enzymes by mimicking the tetrahedral transition state. nih.gov

PI3Kδ: Phosphoinositide 3-kinases (PI3Ks) are crucial in cell signaling, and their dysregulation is linked to cancer and inflammatory diseases. rsc.org While quinazoline-based compounds have been optimized as potent and selective PI3Kδ inhibitors, specific data on quinoxaline-based inhibitors is less common. rsc.org However, the structural similarity between quinazoline (B50416) and quinoxaline suggests that quinoxaline derivatives could also be explored as PI3K inhibitors. nih.gov

PDE4: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibitors are used to treat inflammatory conditions like COPD. Novel hybrid molecules connecting an indole (B1671886) moiety with a quinoxaline ring have been designed and synthesized as potential PDE4 inhibitors. researchgate.netmdpi.com Furthermore, imidazo[1,2-a]quinoxaline (B3349733) derivatives have also been identified as potent inhibitors of the PDE4 isoform. nih.gov

SIRT1: Sirtuin 1 (SIRT1) is a histone deacetylase involved in various cellular processes, and its inhibition is of interest for cancer therapy. researchgate.net Quinoxaline-based small molecules have been discovered as novel inhibitors of human SIRT1. researchgate.net Specifically, pyrrolo[1,2-a]quinoxalines have been explored for the development of SIRT1 inhibitors. researchgate.net

β-lactamase: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes. Boronic acid-based compounds are known to be effective inhibitors of these enzymes. mdpi.com Although direct evidence for this compound is unavailable, a novel quinoxaline compound, 3-hydrazinoquinoxaline-2-thiol, has shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria. benthamdirect.comipp.pt This highlights the potential of the quinoxaline scaffold in combating antibiotic resistance.

Autotaxin: Autotaxin (ATX) is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in inflammation and fibrosis. nih.govdrughunter.com The development of ATX inhibitors is an active area of research, and while specific quinoxaline-based inhibitors are not prominently featured in the provided results, the diverse inhibitory capacity of the quinoxaline scaffold makes it a candidate for future exploration in this area.

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing the biological efficacy of a lead compound. For quinoxaline derivatives, SAR studies have provided valuable insights into how different substituents on the quinoxaline ring influence their biological activities. nih.govresearchgate.net

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. nih.govresearchgate.net For instance, in a study of anticancer quinoxalines, it was found that the presence of electron-releasing groups like methoxy (B1213986) (OCH₃) at certain positions is essential for activity, while substitution with electron-withdrawing groups such as fluorine (F) can decrease it. nih.gov The position of substitution is also critical; for example, modifications at the 6- and 7-positions of the quinoxaline ring with halogens can increase activity. nih.gov

In the context of this compound, the boronic acid group at the 6-position is expected to significantly influence its biological profile. The electronic properties of the boronic acid group, being electron-withdrawing, could modulate the reactivity and binding interactions of the quinoxaline ring system. Furthermore, the ability of the boronic acid to form covalent bonds with active site residues of enzymes can lead to potent inhibition. The specific impact of the 6-boronic acid substituent would need to be empirically determined through synthesis and biological evaluation of a series of analogs. Studies on 2,3-substituted quinoxalin-6-amine analogs have also provided valuable SAR data, indicating that modifications at the 6-position are well-tolerated and can lead to potent antiproliferative compounds. ipp.pt

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be envisioned.

The boronic acid group itself can be considered a bioisostere of a carboxylic acid. Therefore, comparing the activity of this compound with that of quinoxaline-6-carboxylic acid could provide insights into the role of this functional group. Other potential bioisosteric replacements for the boronic acid moiety include tetrazoles, hydroxamic acids, and other acidic functional groups.

The quinoxaline ring system can also be subjected to bioisosteric replacement. For example, it is considered a bioisostere of quinoline, naphthalene, and benzothiophene. Comparing the biological activities of this compound with its quinoline or naphthalene-based boronic acid counterparts could reveal the importance of the pyrazine (B50134) ring in the quinoxaline scaffold for a particular biological target. A study on quinoline carboxamide-type ABCG2 modulators successfully employed a benzanilide-biphenyl replacement as a bioisosteric approach to improve compound stability. mdpi.com This highlights how bioisosteric modifications can address specific liabilities of a lead compound.

Biochemical and Cellular-Level Research

Investigating the effects of a compound at the biochemical and cellular level is crucial for understanding its mechanism of action. While specific biochemical and cellular studies on this compound are not detailed in the provided search results, the broader research on quinoxaline derivatives offers a glimpse into its potential cellular effects.

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells. nih.govipp.pt For example, a bisfuranylquinoxalineurea analog was found to activate caspases 3/7 and induce PARP cleavage, leading to apoptosis. ipp.pt Another study with aminoalcohol-based quinoxalines also demonstrated the induction of apoptosis in a colon cancer cell line. nih.gov These findings suggest that this compound could potentially exert cytotoxic effects on cancer cells through the induction of programmed cell death.

At the biochemical level, quinoxaline derivatives have been shown to inhibit various kinases involved in cell signaling pathways. nih.govresearchgate.net For instance, they can act as ATP-competitive inhibitors of protein kinases. researchgate.net The mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors has been studied, revealing their ability to target the ATP binding site. nih.gov Given the known ability of boronic acids to interact with enzyme active sites, it is plausible that this compound could function as an inhibitor of specific kinases or other enzymes, thereby modulating cellular signaling pathways. Further research, including enzymatic assays and cellular studies, would be necessary to elucidate the specific biochemical and cellular effects of this compound.

In Vitro Cytotoxicity and Cell Proliferation Assays on Human Cell Lines

No data from in vitro cytotoxicity or cell proliferation assays for this compound against the human cell lines MDA-MB-231, MCF-7, HeLa, PC3, A549, or HCT116 could be found in the public domain. The cytotoxic profiles and IC50 values reported in numerous studies are for structurally diverse quinoxaline derivatives. These derivatives are often tested against a panel of cancer cell lines to determine their potential as anticancer agents ekb.eg. The core quinoxaline structure is a common feature, but the cytotoxic effects are highly dependent on the specific chemical groups attached to this scaffold.

Molecular Target Identification and Validation Studies

There are no available molecular target identification or validation studies that specifically name this compound as the active compound. The process of identifying and validating molecular targets is a critical part of drug discovery and is typically performed on compounds that have already demonstrated significant biological activity (e.g., potent enzyme inhibition or cytotoxicity) nih.gov. As the initial biological activity data for this compound itself is not present in the literature, subsequent target identification studies have not been conducted. Research efforts are instead directed at elucidating the mechanisms of action and molecular targets of the biologically active quinoxaline derivatives.

Applications in Materials Science and Engineering Research

Development of Organic Electronic Materials

The electron-accepting nature of the quinoxaline (B1680401) ring system makes it an excellent component for creating donor-acceptor (D-A) type materials, which are fundamental to many organic electronic devices. researchgate.netnanoge.org Quinoxalin-6-ylboronic acid serves as a crucial starting material for incorporating this electron-deficient unit into larger π-conjugated systems.

Quinoxaline derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high electron affinities and ability to form rigid, planar conjugated structures. researchgate.netfrontiersin.orgnih.gov These properties facilitate efficient charge transport and help tune the emission characteristics of materials. Donor-acceptor type compounds based on quinoxaline are particularly promising for various optoelectronic applications, including OLEDs, dye-sensitized solar cells (DSSCs), and organic thin-film transistors (OTFTs). researchgate.net

The incorporation of quinoxaline units can lead to materials with strong intramolecular charge transfer (ICT), which is beneficial for charge transport within a single molecule. frontiersin.orgnih.gov For instance, novel bipolar donor-acceptor-donor (D-A-D) type molecules incorporating quinoxaline have been synthesized and used as host materials in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties. researchgate.net While direct fabrication of devices using solely this compound is not its primary application, its role as a precursor is critical. For example, it can be used to synthesize more complex molecules, such as 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), which has been successfully employed as a yellow host material in PHOLEDs. researchgate.net The boronic acid functional group enables its integration into these larger, functional molecules through reactions like the Suzuki coupling. mdpi.com

This compound is a key monomer in the synthesis of conjugated polymers and oligomers through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sci-hub.sescirp.orgscirp.orgrsc.org This reaction allows for the formation of carbon-carbon bonds between the quinoxaline core and other aromatic units, leading to extended π-conjugated backbones. scirp.org These polymers are investigated as active components in a variety of organic electronic devices. rsc.orgbohrium.com

The Suzuki coupling reaction has been successfully used to synthesize a range of quinoxaline-based conjugated polymers. sci-hub.sersc.org For example, a series of soluble poly[quinacridone-alt-quinoxaline] polymers were synthesized via Suzuki coupling, demonstrating the utility of quinoxaline derivatives in creating materials for organic photovoltaics. rsc.org In these syntheses, a boronic acid (or its ester derivative) on one monomer reacts with a halogenated partner on another. This compound provides the necessary reactive site to incorporate the quinoxaline unit into the polymer chain. The resulting donor-acceptor polymers often exhibit low band gaps and suitable HOMO/LUMO energy levels for applications in solar cells. rsc.org

Research has also explored catalyst-transfer polymerization (SCTP) for the precision synthesis of conjugated polymers based on strongly electron-deficient monomers like quinoxaline. researchgate.net The use of boronic acid-modified quinoxaline in these advanced polymerization techniques allows for the creation of polymers with controlled molecular weight and low dispersity, which is crucial for optimizing device performance. researchgate.net

Table 1: Properties of a Representative Quinoxaline-based Conjugated Polymer (PQCTQx) for Organic Photovoltaics

| Property | Value | Reference |

| Optical Band Gap (Egopt) | 1.82 eV | rsc.org |

| HOMO Level | -5.46 eV | rsc.org |

| LUMO Level | -3.50 eV | rsc.org |

| Power Conversion Efficiency (PCE) | 3.6% | rsc.org |

Chemosensor and Biosensor Technologies

The boronic acid group of this compound is a versatile functional moiety for the development of chemosensors and biosensors. Boronic acids are known to form reversible covalent bonds with diols, a common structural feature in saccharides. pageplace.denih.govxmu.edu.cn They can also act as Lewis acids, enabling them to interact with and detect various anions like fluoride (B91410) and cyanide. nih.govfrontierspecialtychemicals.com The quinoxaline unit can act as a fluorophore or chromophore, providing a readable optical signal upon a binding event. nih.gov

Quinoxaline-based materials are frequently used in fluorescent optical chemosensors. researchgate.netnih.gov The combination of a quinoxaline signaling unit with a boronic acid recognition site allows for the design of sensors where the binding of an analyte modulates the fluorescence or color of the quinoxaline core. nih.gov The electron-deficient nature of the quinoxaline ring makes its photophysical properties sensitive to changes in its electronic environment, which can be triggered by the binding of an analyte to the boronic acid group. nih.gov

For example, sensors have been developed where the interaction between the boronic acid and an anion or saccharide alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the emission spectrum. researchgate.net Water-soluble quinolinium-boronic acid fluorescent probes have been designed that are sensitive to various anions, including halides and cyanide, at physiological concentrations. researchgate.net In these systems, the quinolinium core acts as the fluorescent reporter, while the boronic acid serves as the binding site for specific anions like fluoride or cyanide. researchgate.net

The primary sensing application of arylboronic acids is the recognition of polyols, particularly saccharides. pageplace.denih.gov The boronic acid group can form stable cyclic boronate esters with molecules containing cis-1,2- or 1,3-diols, such as glucose and fructose. nih.gov This interaction has been widely exploited to develop sensors for real-time glucose monitoring. nih.govnih.gov this compound provides a platform to develop such sensors, where the quinoxaline unit would report the binding event through a change in its optical properties.